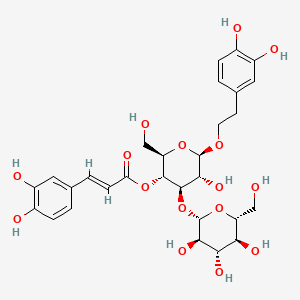
4-(1,2,5,6-Tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-118440 involves the formation of the 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine structure. The process typically includes the following steps:
Formation of the pyridinyl ring: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the thiazolamine moiety:
Industrial Production Methods
Industrial production of PD-118440 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using catalysts to enhance reaction rates, and employing purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
PD-118440 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, particularly involving the thiazolamine moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiazolamines.
Scientific Research Applications
PD-118440 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dopamine receptor agonists and their interactions.
Biology: Investigated for its effects on dopamine receptors and related signaling pathways.
Medicine: Explored for potential therapeutic applications in treating neurological disorders such as Parkinson’s disease and depression.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
PD-118440 exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors in the central nervous system, mimicking the effects of dopamine and activating the associated signaling pathways. This leads to various physiological responses, including modulation of mood, movement, and cognition .
Comparison with Similar Compounds
PD-118440 is similar to other dopamine agonists, such as:
PD-120697: An allyl analogue of PD-118440 with similar dopaminergic properties.
3-(1-propyl-3-piperidinyl)phenol (3-PPP): Another dopamine agonist with a different structural framework but similar pharmacological effects
Uniqueness
What sets PD-118440 apart is its specific structural configuration, which confers unique binding properties and selectivity for certain dopamine receptor subtypes. This makes it a valuable tool in research and potential therapeutic applications.
Conclusion
PD-118440 is a compound with significant potential in scientific research and medicine. Its unique properties as a dopamine agonist make it a valuable tool for studying neurological processes and developing new treatments for related disorders. The detailed understanding of its synthesis, reactions, and applications provides a solid foundation for further exploration and utilization in various fields.
Properties
CAS No. |
108351-90-2 |
|---|---|
Molecular Formula |
C11H17N3S |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
4-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H17N3S/c1-2-5-14-6-3-4-9(7-14)10-8-15-11(12)13-10/h4,8H,2-3,5-7H2,1H3,(H2,12,13) |
InChI Key |
VJPANQWIZQHGMJ-UHFFFAOYSA-N |
SMILES |
CCCN1CCC=C(C1)C2=CSC(=N2)N |
Canonical SMILES |
CCCN1CCC=C(C1)C2=CSC(=N2)N |
Appearance |
Solid powder |
Key on ui other cas no. |
108351-90-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine PD 118440 PD-118440 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide](/img/structure/B1678518.png)






